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Compound of Interest

Compound Name: (S)-H8-BINAP

Cat. No.: B1587505 Get Quote

In the landscape of asymmetric synthesis, the pursuit of catalysts that offer high

enantioselectivity, broad substrate scope, and operational simplicity is paramount. Among the

privileged chiral ligands that have shaped modern catalysis, (S)-H8-BINAP, the octahydro

derivative of the venerable BINAP ligand, has emerged as a powerhouse, particularly in the

realm of asymmetric hydrogenation. This technical guide provides an in-depth exploration of

(S)-H8-BINAP, from its fundamental physicochemical properties and synthesis to its cutting-

edge applications and the mechanistic intricacies that govern its remarkable catalytic prowess.

This document is intended for researchers, scientists, and drug development professionals

seeking to leverage this exceptional ligand in their synthetic endeavors.

Core Characteristics of (S)-H8-BINAP
(S)-H8-BINAP, systematically named (S)-(−)-2,2′-Bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-

octahydro-1,1′-binaphthyl, is a chiral diphosphine ligand that possesses axial chirality arising

from restricted rotation around the C1-C1' bond of the binaphthyl backbone.[1][2] The partial

hydrogenation of the naphthalene rings, as compared to its parent compound BINAP, imparts a

more rigid and defined chiral pocket around the metal center it coordinates. This structural

modification is a key determinant of its enhanced catalytic performance in many reactions.

Molecular Structure and Physicochemical Properties
The unique three-dimensional architecture of (S)-H8-BINAP is central to its function. The C2-

symmetric framework ensures the generation of a well-defined chiral environment when

complexed with a transition metal.
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Molecular Structure:

Click to download full resolution via product page

Caption: Ball-and-stick model of the (S)-H8-BINAP molecule.

Table 1: Physicochemical Properties of (S)-H8-BINAP

Property Value Reference

CAS Number 139139-93-8 [1][2]

Molecular Formula C₄₄H₄₀P₂ [1][2]

Molecular Weight 630.74 g/mol [1][2]

Appearance
White to off-white

powder/crystals

Synonyms

(S)-(−)-2,2′-

Bis(diphenylphosphino)-5,5′,6,

6′,7,7′,8,8′-octahydro-1,1′-

binaphthyl,

[(1S)-5,5′,6,6′,7,7′,8,8′-

octahydro-[1,1′-

binaphthalene]-2,2′-

diyl]bis[diphenylphosphine]

[1][2]

Synthesis of (S)-H8-BINAP: A Step-by-Step Protocol
The enantioselective synthesis of (S)-H8-BINAP is a critical process that ensures the high

optical purity required for its applications in asymmetric catalysis. The most common and

efficient route starts from the readily available and optically pure (S)-BINOL ((S)-1,1'-bi-2-

naphthol). The synthesis involves two key transformations: conversion of the hydroxyl groups

to a suitable leaving group (typically triflate) and subsequent nickel-catalyzed phosphination.

The partial hydrogenation of the naphthalene rings is the final step.
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Synthetic Workflow
Caption: Synthetic pathway for (S)-H8-BINAP starting from (S)-BINOL.

Detailed Experimental Protocol
Part A: Synthesis of (S)-BINOL ditriflate

Reaction Setup: To a dried, argon-purged flask, add (S)-BINOL and dry dichloromethane.

Cooling: Cool the solution to 0 °C in an ice bath.

Addition of Reagents: Slowly add pyridine followed by the dropwise addition of

trifluoromethanesulfonic anhydride. The causality behind the slow addition at low

temperature is to control the exothermic reaction and prevent side product formation.

Reaction: Allow the reaction to warm to room temperature and stir overnight.

Work-up and Purification: Quench the reaction with water and extract the product with

dichloromethane. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry

the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

The crude product is purified by column chromatography on silica gel.

Part B: Synthesis of (S)-BINAP

Catalyst Preparation: In a separate argon-purged flask, dissolve NiCl₂(dppe) and 1,4-

diazabicyclo[2.2.2]octane (DABCO) in anhydrous, degassed DMF.

Addition of Phosphine: Add diphenylphosphine to the catalyst mixture and heat to 100 °C.

The pre-heating step is crucial for the formation of the active nickel(0) catalyst.

Coupling Reaction: Add a solution of (S)-BINOL ditriflate in DMF to the hot catalyst solution.

Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is

consumed.

Isolation and Purification: Cool the reaction mixture and precipitate the product by adding

methanol. The crude (S)-BINAP is collected by filtration and can be further purified by
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recrystallization.

Part C: Synthesis of (S)-H8-BINAP

Hydrogenation Setup: In a high-pressure autoclave, dissolve (S)-BINAP in a suitable solvent

such as methanol or ethanol.

Catalyst Addition: Add a catalytic amount of a ruthenium catalyst, for example, Ru/C.

Hydrogenation: Pressurize the autoclave with hydrogen gas (typically 50-100 atm) and heat

the reaction mixture. The elevated pressure and temperature are necessary to overcome the

aromaticity of the naphthalene rings.

Reaction Completion and Isolation: After the reaction is complete (monitored by the

cessation of hydrogen uptake or by analytical techniques), cool the autoclave, carefully

release the pressure, and filter the reaction mixture to remove the catalyst.

Final Purification: Concentrate the filtrate under reduced pressure to obtain crude (S)-H8-
BINAP, which can be purified by recrystallization to yield the final product as a white solid.

Applications in Asymmetric Catalysis
(S)-H8-BINAP has proven to be a superior ligand to its parent, BINAP, in several catalytic

asymmetric transformations, most notably in ruthenium-catalyzed hydrogenations. The

increased flexibility and electron-donating ability of the phosphine groups in H8-BINAP are

thought to contribute to its enhanced reactivity and enantioselectivity.

Ruthenium-Catalyzed Asymmetric Hydrogenation
The flagship application of (S)-H8-BINAP is in the ruthenium-catalyzed asymmetric

hydrogenation of various unsaturated substrates. Complexes of the type Ru(OAc)₂[(S)-H8-
BINAP] are highly effective for the hydrogenation of α,β- and β,γ-unsaturated carboxylic acids,

delivering the corresponding saturated products with excellent enantioselectivities.[1][3]

Table 2: Asymmetric Hydrogenation of Unsaturated Carboxylic Acids with Ru(OAc)₂[(S)-H8-
BINAP]
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Substrate Product
Enantiomeric
Excess (ee)

Reference

Tiglic Acid
(S)-2-Methylbutanoic

acid
>97% [4][5]

(E)-2-Methyl-2-

butenoic acid

(S)-2-Methylbutanoic

acid
97% [1]

Naproxen precursor (S)-Naproxen >97% [6]

The superiority of the H8-BINAP-Ru(II) system over the BINAP-Ru(II) catalyst is particularly

evident in the hydrogenation of sterically hindered substrates. For instance, in the

hydrogenation of 2-methylcinnamic acid, the H8-BINAP-Ru(II) complex yields the product with

a significantly higher enantiomeric excess compared to the BINAP-Ru(II) complex.[1]

Catalytic Cycle: A Monohydride Mechanism

The asymmetric hydrogenation of α,β-unsaturated carboxylic acids catalyzed by Ru(OAc)₂[(S)-
H8-BINAP] is proposed to proceed via a monohydride mechanism.[3][4]

Ru(OAc)₂(S-H8-BINAP) [RuH(OAc)(S-H8-BINAP)]H₂

[RuH(S-H8-BINAP)(Substrate)]⁺
Substrate, -OAc⁻

ProductRegeneration

[Ru(Alkyl)(S-H8-BINAP)]⁺

Migratory Insertion

H₂, -Product

Click to download full resolution via product page

Caption: Proposed catalytic cycle for the Ru/(S)-H8-BINAP-catalyzed asymmetric

hydrogenation.

Step-by-Step Mechanistic Explanation:
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Pre-catalyst Activation: The Ru(II) pre-catalyst, Ru(OAc)₂[(S)-H8-BINAP], reacts with

molecular hydrogen to form a ruthenium monohydride species, which is the active catalyst.

Substrate Coordination: The unsaturated carboxylic acid coordinates to the ruthenium

hydride complex.

Migratory Insertion: The olefinic double bond of the substrate inserts into the Ru-H bond.

This step is stereodetermining, and the chiral environment created by the (S)-H8-BINAP
ligand dictates the facial selectivity of the insertion.

Hydrogenolysis: The resulting ruthenium alkyl intermediate reacts with another molecule of

hydrogen to release the saturated product and regenerate the active ruthenium hydride

catalyst, thus closing the catalytic cycle.

Rhodium-Catalyzed Asymmetric Reactions
While less common than its ruthenium counterparts, rhodium complexes of H8-BINAP have

shown promise in asymmetric catalysis. For instance, they have been employed in asymmetric

[2+2+2] cycloadditions and hydroformylation reactions.[7][8][9] In hydroformylation, the

electronic properties of the H8-BINAP ligand can influence the regioselectivity and

enantioselectivity of the addition of a formyl group and a hydrogen atom across a double bond.

Palladium-Catalyzed Asymmetric Reactions
Palladium complexes bearing the H8-BINAP ligand have been utilized in asymmetric Heck

reactions and Suzuki-Miyaura cross-coupling reactions.[10][11] In the asymmetric Heck

reaction, the chiral palladium catalyst directs the enantioselective formation of a carbon-carbon

bond between an aryl or vinyl halide and an alkene. The unique steric and electronic properties

of H8-BINAP can lead to high levels of enantiocontrol in these transformations.

Conclusion and Future Outlook
(S)-H8-BINAP has firmly established itself as a privileged ligand in the toolkit of the synthetic

chemist. Its robust performance, particularly in ruthenium-catalyzed asymmetric

hydrogenations, has enabled the efficient and highly enantioselective synthesis of a wide array

of chiral molecules, including key intermediates for pharmaceuticals and fine chemicals. The

enhanced catalytic activity and selectivity compared to its parent compound, BINAP,
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underscore the profound impact that subtle ligand modifications can have on catalytic

outcomes.

Future research in this area will likely focus on expanding the application of (S)-H8-BINAP to a

broader range of asymmetric transformations and on the development of novel, even more

effective catalysts based on the H8-BINAP scaffold. The continued exploration of its

mechanistic intricacies will undoubtedly pave the way for the rational design of next-generation

catalysts with unparalleled efficiency and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(S)-H8-BINAP: A Comprehensive Technical Guide for
Asymmetric Catalysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587505#s-h8-binap-cas-number-and-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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